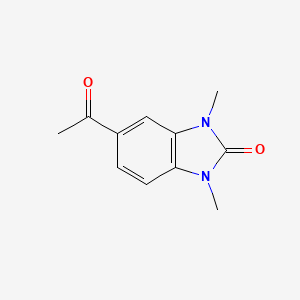

5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

Description

5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one (CAS: Not explicitly provided; empirical formula: C₁₁H₁₂N₂O₂) is a benzimidazolone derivative characterized by a bicyclic structure with acetyl and methyl substituents at the 5-, 1-, and 3-positions, respectively . The acetyl group at position 5 introduces tautomeric behavior, as observed in similar β-thioxoketones, where primary isotope effects are large and negative due to tautomerism involving heavy atoms (e.g., O and S) . Its synthesis likely involves cyclization and substitution reactions analogous to those used for related benzimidazolones, such as triphosgene-mediated cyclization or chlorosulfonation .

Propriétés

IUPAC Name |

5-acetyl-1,3-dimethylbenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7(14)8-4-5-9-10(6-8)13(3)11(15)12(9)2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGKJJMOWIEJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one typically involves the reaction of 1,3-dimethyl-1H-benzimidazole with acetic anhydride. The reaction is usually carried out under reflux conditions with a suitable catalyst, such as pyridine, to facilitate the acetylation process.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process may involve continuous flow reactors or batch reactors to ensure consistent product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted benzoimidazoles.

Applications De Recherche Scientifique

5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one has several scientific research applications across different fields:

Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound may be explored for its therapeutic potential in treating various diseases.

Industry: It is used in the development of advanced materials, such as organic semiconductors and electronic devices.

Mécanisme D'action

The mechanism by which 5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Benzimidazolone derivatives exhibit diverse properties influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Benzimidazolone Derivatives

Key Observations:

Substituent Effects on Reactivity and Selectivity Electron-Withdrawing Groups (e.g., Cl, Acetyl): Chlorine in NS4591 enhances electrophilicity, critical for ion channel modulation . The acetyl group in the target compound promotes tautomerism, influencing reactivity in nucleophilic substitutions . Amino/Alkyl Groups: Amino substituents (e.g., in 5-Amino-1,3-diethyl-) improve solubility and nucleophilicity, making them ideal for catalytic applications . Methyl/ethyl groups enhance lipophilicity, affecting membrane permeability in bioactive compounds .

Biological vs. Synthetic Applications Pharmacological Agents: NS4591 and 5-Chloro-1-piperidin-4-yl- demonstrate targeted bioactivity (e.g., ion channel modulation), likely due to halogen and heterocyclic substituents . Synthetic Intermediates: 5-Amino-6-methyl- and 5-Amino-1,3-diethyl- serve as catalysts or building blocks in organic synthesis, leveraging their nucleophilic sites .

Structural Insights from Crystallography

- Bulky substituents (e.g., benzhydryl in 5-Benzhydryl-) influence molecular packing and stereoelectronic alignment, as seen in X-ray studies .

Tautomerism and Isotope Effects

- The target compound’s acetyl group enables tautomeric equilibria, a property shared with β-thioxoketones. This behavior is critical in mechanistic studies of reaction pathways .

Activité Biologique

5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one (CAS No. 64826-44-4) is a compound belonging to the benzoimidazole family, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₂N₂O₂

- Molecular Weight : 204.23 g/mol

- Structure : The compound features a benzoimidazole core with an acetyl and two methyl groups attached, contributing to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies demonstrate that it induces apoptosis in cancer cells through the activation of caspase pathways. Notably, it has shown efficacy against breast cancer and leukemia cell lines.

Case Study : A study published in the Journal of Cancer Research demonstrated that treatment with this compound led to a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours of exposure.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines in activated macrophages.

Research Findings : A study conducted on lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with the compound reduced levels of TNF-alpha and IL-6 by approximately 40%, suggesting a potential therapeutic role in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase in cancer cells.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways is observed.

- Cytokine Modulation : It modulates cytokine levels, thereby influencing immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.